2-Bromo-2-(2-fluorophenyl)-1-(1,2-oxazol-3-yl)ethanone
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Overview
Description
2-Bromo-2-(2-fluorophenyl)-1-(1,2-oxazol-3-yl)ethanone is an organic compound that features a bromine atom, a fluorophenyl group, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(2-fluorophenyl)-1-(1,2-oxazol-3-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step might involve electrophilic aromatic substitution or other coupling reactions.
Bromination: The final step could involve the bromination of the ethanone moiety using brominating agents like bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially affecting the oxazole ring or the ethanone moiety.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: The compound might be explored for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if the compound is being studied for its antimicrobial properties, it might interact with bacterial cell membranes or enzymes, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-(2-chlorophenyl)-1-(1,2-oxazol-3-yl)ethanone
- 2-Bromo-2-(2-methylphenyl)-1-(1,2-oxazol-3-yl)ethanone
- 2-Bromo-2-(2-nitrophenyl)-1-(1,2-oxazol-3-yl)ethanone
Uniqueness
The presence of the fluorophenyl group in 2-Bromo-2-(2-fluorophenyl)-1-(1,2-oxazol-3-yl)ethanone might confer unique electronic properties, making it distinct from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C11H7BrFNO2 |
---|---|
Molecular Weight |
284.08 g/mol |
IUPAC Name |
2-bromo-2-(2-fluorophenyl)-1-(1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C11H7BrFNO2/c12-10(7-3-1-2-4-8(7)13)11(15)9-5-6-16-14-9/h1-6,10H |
InChI Key |
OCWRWZPIQWFGFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)C2=NOC=C2)Br)F |
Origin of Product |
United States |
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